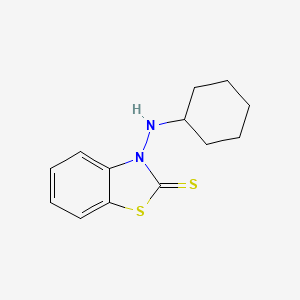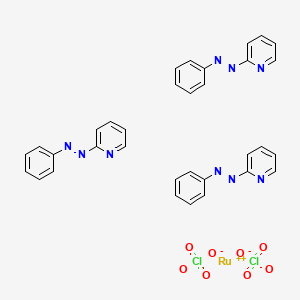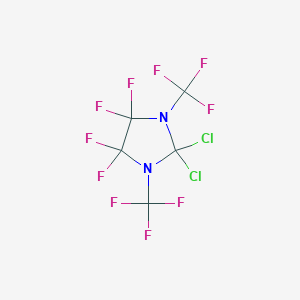
2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine is a fluorinated organic compound with the molecular formula C₅Cl₂F₁₀N₂. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method involves the reaction of a fluorinated amine with a chlorinating agent in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to handle the highly reactive and corrosive nature of the fluorinated intermediates. The process typically includes steps such as purification and distillation to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Addition Reactions: The fluorinated imidazolidine ring can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium fluoride can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
科学研究应用
2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and polymers.
作用机制
The mechanism of action of 2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine involves its interaction with specific molecular targets. The compound’s high fluorine content allows it to form strong interactions with various biomolecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2,2,3,3-Tetrafluoro-1-propanol
- 1,2-Dichloro-1,1,2,2-tetrafluoroethane
- Poly 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole
Uniqueness
2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a unique balance of chemical properties that make it suitable for specialized applications in various fields.
属性
CAS 编号 |
91584-67-7 |
|---|---|
分子式 |
C5Cl2F10N2 |
分子量 |
348.95 g/mol |
IUPAC 名称 |
2,2-dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine |
InChI |
InChI=1S/C5Cl2F10N2/c6-3(7)18(4(12,13)14)1(8,9)2(10,11)19(3)5(15,16)17 |
InChI 键 |
ZOHYOTYFVXOGTL-UHFFFAOYSA-N |
规范 SMILES |
C1(C(N(C(N1C(F)(F)F)(Cl)Cl)C(F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)
![N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine](/img/structure/B14354244.png)
![1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14354246.png)
![N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14354249.png)

![2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14354257.png)
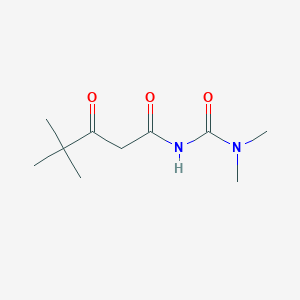
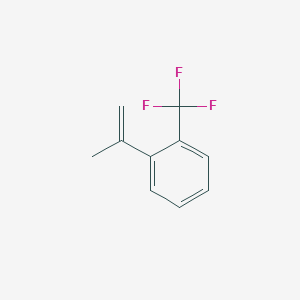
![Acetic acid, [(2-nitro-1-phenylethyl)thio]-, methyl ester](/img/structure/B14354277.png)
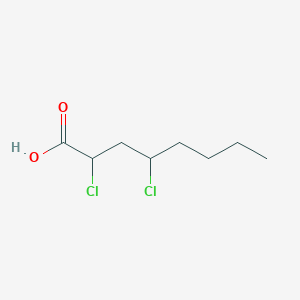
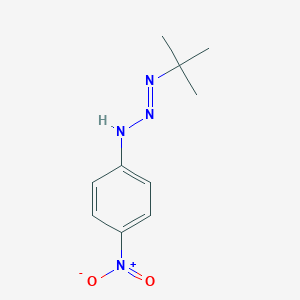
![7-Ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14354302.png)
